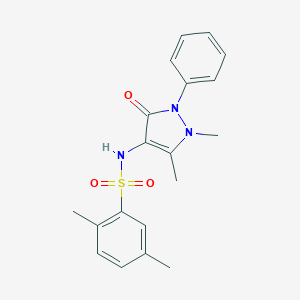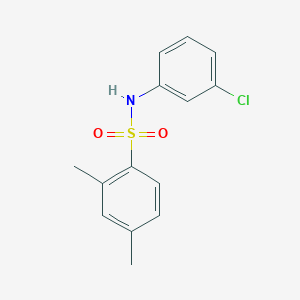
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide, also known as DPP4 inhibitor, is a type of drug used in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP4), which is responsible for breaking down incretins, hormones that help regulate blood sugar levels. By inhibiting DPP4, this drug helps to increase the levels of incretins in the body, which in turn helps to lower blood sugar levels.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide involves the inhibition of the enzyme this compound. This compound is responsible for breaking down incretins, hormones that help regulate blood sugar levels. By inhibiting this compound, this drug helps to increase the levels of incretins in the body, which in turn helps to lower blood sugar levels.
Biochemical and Physiological Effects
In addition to its glucose-lowering effects, this compound has been shown to have other beneficial effects on the body. It has been shown to improve beta-cell function, which is important for insulin secretion. It has also been shown to reduce inflammation, which is a key factor in the development of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the pathophysiology of type 2 diabetes and for testing new drugs that target the this compound pathway.
One limitation of using this drug in lab experiments is that it is a relatively new drug, and its long-term effects on the body are not yet fully understood. In addition, it is a complex molecule that can be difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for research involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide. One area of research is the development of new drugs that target the this compound pathway, either by inhibiting this compound or by targeting other enzymes involved in the regulation of incretins.
Another area of research is the investigation of the long-term effects of this drug on the body. This includes studying its effects on beta-cell function, insulin sensitivity, and inflammation, as well as its potential for causing side effects.
Finally, there is a need for further research into the use of this drug in combination with other drugs for the treatment of type 2 diabetes. This includes investigating its use in combination with other this compound inhibitors, as well as with other classes of drugs such as GLP-1 receptor agonists and SGLT2 inhibitors.
Synthesis Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide involves several steps. The starting materials are 2,5-dimethylbenzenesulfonyl chloride and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. These two compounds are reacted together in the presence of a base such as triethylamine to form the desired product.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in the field of diabetes research. It has been shown to be effective in lowering blood sugar levels in patients with type 2 diabetes, both as a monotherapy and in combination with other drugs. In addition to its glucose-lowering effects, this drug has also been shown to have other beneficial effects, such as improving beta-cell function and reducing inflammation.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H21N3O3S/c1-13-10-11-14(2)17(12-13)26(24,25)20-18-15(3)21(4)22(19(18)23)16-8-6-5-7-9-16/h5-12,20H,1-4H3 |
InChI Key |
NAKNYUUBLNQKMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
